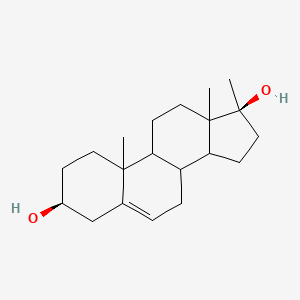

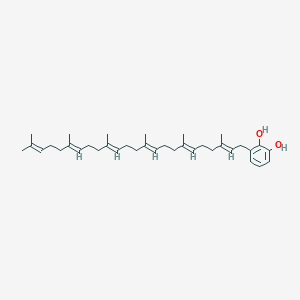

17-alpha-Methyl-5-androstene-3-beta,17-beta-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A synthetic steroid with anabolic and androgenic properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1188)

Applications De Recherche Scientifique

Hormonal Pathways and Metabolic Indicators

Serum levels of 5-androstene-3 beta,17 beta-diol (5-ADIOL-S) and related compounds have been extensively studied as markers for various conditions. Research highlights the role of these compounds in reflecting the involvement of adrenal glands in conditions like polycystic ovarian disease (PCO) and late-onset 21-hydroxylase deficiency (LOCAH). These studies emphasize the relevance of 5-ADIOL-S in indicating adrenal gland involvement and its potential as a pro-hormone in peripheral tissues, suggesting its significance in the synthesis of more potent steroids in specific conditions (Montalto et al., 1990) (Montalto et al., 1990).

Diagnostic Applications

Studies have explored the use of 5-ADIOL-S and related compounds as diagnostic tools. For instance, serum and urinary measurements of androstanediol glucuronide have been evaluated for their potential in reflecting peripheral androgen action, suggesting a clinical utility in distinguishing between normal and hirsute women (Paulson et al., 1986). Furthermore, the determination of 5-ADIOL-S in plasma has been proposed as a diagnostic marker in conditions like psoriasis (Morsches et al., 1979).

Androgen Metabolism and Aging

The studies also shed light on the correlation between androstanediols and aging, illustrating how serum levels of these compounds can vary significantly across different age groups and may be influenced by conditions such as idiopathic hirsutism and benign prostatic hypertrophy (BPH). This suggests a broader physiological significance of these compounds, extending beyond specific diseases to general age-related hormonal changes (Puah & Ghanadian, 1983).

Unique Syndromes and Conditions

Interestingly, certain unique syndromes like congenital ichthyosiform syndrome with deafness have shown abnormally elevated serum steroid disulfates, including 5-androstene-3 beta,17 alpha-diol. This indicates the potential role of these compounds in the pathophysiology of rare and complex syndromes (Oikarinen et al., 1980).

Propriétés

Nom du produit |

17-alpha-Methyl-5-androstene-3-beta,17-beta-diol |

|---|---|

Formule moléculaire |

C20H32O2 |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1 |

Clé InChI |

WRWBCPJQPDHXTJ-QLMYBWCRSA-N |

SMILES isomérique |

C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |

SMILES canonique |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |

Synonymes |

Madiol Methandriol Methylandrostenediol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)

![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)

![2-amino-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]propanoate](/img/structure/B1230887.png)

![5,7-Dihydroxy-2-isopropenyl-9-methyl-1,2,3,4-tetrahydrobenzo[7]annulen-6-one](/img/structure/B1230890.png)

![(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one](/img/structure/B1230893.png)

![(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1230896.png)

![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)

![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)